Cyclopentyl(2-fluorophenyl)methanamine

Description

Chemical Identity and International Union of Pure and Applied Chemistry Nomenclature

This compound represents a structurally distinct compound within the broader family of fluorinated arylalkylamines, characterized by its specific molecular architecture and chemical registry information. The compound is officially registered under Chemical Abstracts Service number 1226407-92-6, establishing its unique identity within chemical databases and research literature. The molecular formula C₁₂H₁₆FN accurately reflects the compound's composition, indicating the presence of twelve carbon atoms, sixteen hydrogen atoms, one fluorine atom, and one nitrogen atom, resulting in a calculated molecular weight of 193.26 grams per mole.

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions, with the structure formally designated as this compound. This nomenclature precisely describes the connectivity pattern, indicating that a cyclopentyl group is attached to a carbon atom that also bears both a 2-fluorophenyl substituent and an amino group. The positional designation "2-fluoro" specifically indicates that the fluorine atom occupies the ortho position on the phenyl ring relative to the methanamine carbon attachment point.

The compound's structural representation through Simplified Molecular Input Line Entry System notation provides additional clarity regarding its three-dimensional architecture. The Simplified Molecular Input Line Entry System string NC(c1ccccc1F)C1CCCC1 accurately encodes the molecular connectivity, showing the central carbon atom bearing the amino group connected to both the fluorinated phenyl ring and the cyclopentyl group. This notation system facilitates computational analysis and database searching, enabling researchers to identify and work with this specific molecular structure across various chemical information systems.

| Chemical Identifier | Value |

|---|---|

| Chemical Abstracts Service Number | 1226407-92-6 |

| Molecular Formula | C₁₂H₁₆FN |

| Molecular Weight | 193.26 g/mol |

| International Union of Pure and Applied Chemistry Name | This compound |

| Simplified Molecular Input Line Entry System | NC(c1ccccc1F)C1CCCC1 |

Further examination of the compound's chemical identity reveals important stereochemical considerations that influence its three-dimensional structure and potential biological activity. The central carbon atom bearing the amino group represents a potential stereogenic center, depending on the specific substituent arrangement. The presence of the fluorine atom at the ortho position of the phenyl ring introduces electronic effects that can influence both the compound's reactivity and its interactions with biological targets. The fluorine substituent's electronegativity and size contribute to distinct physicochemical properties compared to non-fluorinated analogues.

The compound's registration in multiple chemical databases and supplier catalogs indicates its availability for research purposes, with various commercial sources providing access to this specialized chemical entity. Chemical suppliers report high purity specifications, typically exceeding 95 percent purity, which is essential for reliable research applications and analytical studies. The compound's availability in research quantities ranging from milligram to gram scales facilitates both preliminary screening studies and more extensive investigations requiring larger amounts of material.

Structural Relationship to Arylcyclohexylamine Pharmacophores

This compound exhibits important structural relationships to the well-established arylcyclohexylamine class of compounds, though it differs significantly in its ring system architecture and substitution patterns. The arylcyclohexylamine pharmacophore typically consists of a cyclohexylamine unit with an aryl moiety attachment, where the aryl group is positioned geminal to the amine functionality. In contrast, this compound incorporates a five-membered cyclopentyl ring rather than the six-membered cyclohexyl ring characteristic of classical arylcyclohexylamines, representing a significant structural modification that impacts conformational flexibility and receptor binding properties.

The structural relationship between this compound and established arylcyclohexylamine compounds reveals both similarities and crucial differences in molecular architecture. Classical arylcyclohexylamines such as phencyclidine and ketamine possess cyclohexyl rings that adopt chair conformations with specific axial and equatorial substituent orientations. The cyclopentyl ring system in the target compound exhibits greater conformational flexibility due to the five-membered ring's envelope and half-chair conformations, potentially leading to different receptor binding profiles and pharmacological properties compared to the more rigid cyclohexyl analogues.

Research investigations into arylcyclohexylamine structure-activity relationships have demonstrated that modifications to the ring system significantly influence biological activity and receptor binding affinity. Studies examining rigid phencyclidine analogues have shown that conformational constraints can dramatically alter binding preferences between different receptor subtypes. The cyclopentyl ring system in this compound provides a unique conformational profile that positions it as an interesting structural variant for investigating how ring size affects interaction with biological targets typically associated with arylcyclohexylamine compounds.

| Structural Feature | Arylcyclohexylamines | This compound |

|---|---|---|

| Ring System | Six-membered cyclohexyl | Five-membered cyclopentyl |

| Conformational Flexibility | Chair conformations (rigid) | Envelope/half-chair (flexible) |

| Aryl Substitution | Variable positions | Ortho-fluorine substitution |

| Amine Position | Typically secondary/tertiary | Primary amine |

The fluorine substitution pattern in this compound represents another significant structural difference from many classical arylcyclohexylamines. The ortho-fluorine positioning creates unique electronic and steric effects that distinguish this compound from both non-fluorinated analogues and compounds with fluorine substitution at other positions on the aromatic ring. Fluorine's high electronegativity and small size relative to other halogens contribute to distinctive properties including altered lipophilicity, metabolic stability, and potential hydrogen bonding interactions through the fluorine atom.

Comparative analysis with related fluorinated compounds reveals the specificity of the ortho-fluorine substitution pattern. Research examining various positional isomers of fluorinated arylcyclohexylamines has demonstrated that the position of fluorine substitution significantly influences both physicochemical properties and biological activity. The ortho positioning in this compound creates potential intramolecular interactions and sterically constrains the phenyl ring's orientation relative to the rest of the molecule, effects that would differ from meta or para fluorine substitution patterns.

The amine functionality in this compound exists as a primary amine, contrasting with many arylcyclohexylamine compounds that feature secondary or tertiary amine groups. This difference in amine substitution affects both the compound's basicity and its hydrogen bonding capacity, potentially influencing solubility, membrane permeability, and receptor binding characteristics. The primary amine provides two hydrogen atoms available for hydrogen bonding interactions, creating different binding opportunities compared to the more sterically hindered secondary and tertiary amines common in established arylcyclohexylamine pharmacophores.

Historical Development in Medicinal Chemistry Research

The historical development of this compound within medicinal chemistry research reflects broader trends in the exploration of arylalkylamine derivatives and fluorinated pharmaceutical compounds. The compound's emergence in chemical databases and research literature corresponds with increased interest in developing novel analogues of established neuroactive compounds, particularly those related to the arylcyclohexylamine class that includes phencyclidine, ketamine, and related dissociative compounds. This development occurred within the context of expanding research into new psychoactive substances and structure-activity relationship studies aimed at understanding how molecular modifications affect biological activity.

Research into arylcyclohexylamine derivatives experienced significant expansion beginning in the 1950s, when pharmaceutical investigations at Parke-Davis and other companies led to the development of compounds like phencyclidine and subsequently ketamine. The systematic exploration of structural modifications to these parent compounds drove interest in alternative ring systems, different substitution patterns, and novel functional group arrangements. This compound represents part of this broader investigational effort, where researchers examined how replacing the traditional cyclohexyl ring with alternative cyclic systems might influence pharmacological properties.

The incorporation of fluorine substitution in medicinal chemistry compounds gained momentum throughout the late twentieth and early twenty-first centuries, driven by fluorine's unique properties and its ability to modulate drug metabolism, receptor binding, and physicochemical characteristics. Fluorinated compounds often exhibit enhanced metabolic stability due to the strength of carbon-fluorine bonds, making them attractive candidates for pharmaceutical development. The specific development of ortho-fluorinated phenyl derivatives represents part of systematic studies examining how fluorine positioning affects molecular properties and biological activity.

| Research Period | Development Focus | Key Contributions |

|---|---|---|

| 1950s-1960s | Initial arylcyclohexylamine development | Phencyclidine and ketamine discovery |

| 1970s-1980s | Structure-activity relationship studies | Ring system modifications |

| 1990s-2000s | Fluorinated analogue development | Enhanced metabolic stability research |

| 2000s-Present | Novel ring system exploration | Cyclopentyl derivatives investigation |

Contemporary research interest in this compound and related compounds reflects ongoing efforts to understand the relationship between molecular structure and biological activity within the broader arylalkylamine class. Advances in synthetic methodology have enabled the preparation of increasingly diverse structural analogues, allowing researchers to systematically examine how specific molecular modifications influence pharmacological properties. The availability of this compound through commercial chemical suppliers indicates its recognition as a valuable research tool for investigating structure-activity relationships and exploring potential therapeutic applications.

Structure

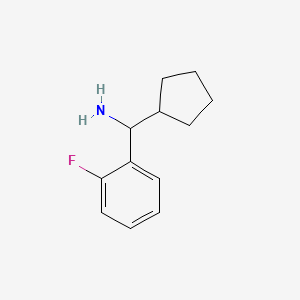

2D Structure

Properties

IUPAC Name |

cyclopentyl-(2-fluorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN/c13-11-8-4-3-7-10(11)12(14)9-5-1-2-6-9/h3-4,7-9,12H,1-2,5-6,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVWCONKYUKOBNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(C2=CC=CC=C2F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1226407-92-6 | |

| Record name | cyclopentyl(2-fluorophenyl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Cyclopentyl(2-fluorophenyl)methanamine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. The compound features a cyclopentyl group attached to a 2-fluorophenyl moiety, suggesting possible interactions with various biological targets, including receptors and enzymes.

The biological activity of this compound primarily involves its interaction with specific molecular targets. Research indicates that it may act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical pathways. Notably, compounds with similar structures have been shown to selectively interact with serotonin receptors, which are crucial for mood regulation and appetite control.

Selective Agonism

One of the key areas of interest is the compound's potential as a selective agonist for serotonin receptors, particularly the 5-HT2C receptor . This receptor plays a significant role in various physiological processes, including mood and appetite regulation. Studies suggest that structural modifications, such as the incorporation of the cyclopentyl group and fluorine atom, may enhance lipophilicity and metabolic stability, potentially improving therapeutic efficacy .

Enzyme Inhibition

This compound has also been studied for its enzyme inhibition properties. For example, related compounds have demonstrated inhibitory activity against various enzymes involved in cancer pathways. The exact IC50 values and mechanisms of action are still under investigation but indicate promising avenues for therapeutic development .

Case Studies and Experimental Data

Several studies have examined the biological activity of this compound and its analogs:

- Serotonin Receptor Interaction : Research has shown that compounds similar to this compound can exhibit varying degrees of potency at serotonin receptors. For instance, a study found that modifications to the phenyl ring significantly affected binding affinity and selectivity at the 5-HT2C receptor.

- Enzyme Activity : In experimental settings, analogs of this compound were tested for their ability to inhibit specific enzymes linked to cancer progression. One notable finding was that certain modifications led to improved IC50 values against targets like ATAD2, indicating enhanced potential for cancer therapy .

Data Table: Biological Activity Summary

| Activity Type | Target | IC50 Value | Notes |

|---|---|---|---|

| Serotonin Agonism | 5-HT2C Receptor | Varies by structure | Structural modifications enhance potency |

| Enzyme Inhibition | ATAD2 | 3.5 μM (analog) | Indicates potential for cancer treatment |

| Enzyme Inhibition | Other cancer-related enzymes | Varies | Further studies needed to establish broader efficacy |

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

Notes:

- Cyclopentyl vs.

- Halogen Substitutents : The 2-fluoro group (electron-withdrawing) may enhance metabolic stability compared to 2-chloro derivatives, as seen in benzodiazepine analogs (e.g., CAS 59467-64-0) .

- Salt Forms : Hydrochloride salts (e.g., CAS 844470-82-2) improve solubility and crystallinity, critical for pharmaceutical formulations .

Table 2: Research Findings and Hazards

Key Observations :

- Receptor Interactions : Pyrrolidine- and cyclopropane-containing methanamines (e.g., [1-(2-fluorophenyl)pyrrolidin-3-yl]methanamine) show affinity for opioid receptors, suggesting this compound may also target CNS pathways .

- Safety : Cyclopentylamine derivatives (e.g., cyclopentylamine, CAS 1003-03-8) are classified as irritants, necessitating precautions in handling . Chlorophenyl analogs (e.g., CAS 115816-31-4) require stringent safety protocols due to higher toxicity risks .

Preparation Methods

General Synthetic Strategy

The synthesis of Cyclopentyl(2-fluorophenyl)methanamine typically involves three key steps:

- Formation of the ketone intermediate containing the cyclopentyl and 2-fluorophenyl groups.

- Conversion of the ketone to the corresponding amine via reductive amination or reduction of nitro precursors.

- Purification and isolation of the final amine compound.

Each step requires careful selection of reagents, solvents, catalysts, and reaction conditions to optimize yield and purity.

Preparation of the Ketone Intermediate

A common approach to prepare the cyclopentyl-aryl ketone intermediate involves Friedel-Crafts acylation or direct coupling of cyclopentanecarboxylic acid derivatives with fluorophenyl substrates.

Method A: Friedel-Crafts Acylation

- Cyclopentanecarboxylic acid chloride is reacted with 2-fluorobenzene or its derivatives in the presence of Lewis acid catalysts such as stannic chloride.

- Solvents like methylene chloride facilitate the reaction.

- Polyphosphoric acid can also be used as both solvent and reagent to promote ketone formation and act as a water scavenger, enhancing reaction efficiency.

- The molar ratio of polyphosphoric acid to fluorophenyl substrate is critical, typically at least 1.5:1 to 2:1 for optimal yields.

Method B: Direct Acid-Thiophene Reaction (Analogous Approach)

- Although described for thiophene derivatives, similar methodology applies for fluorophenyl ketone synthesis by reacting cyclopentanecarboxylic acid with the aromatic ring in polyphosphoric acid medium.

- This method avoids isolation of acid chlorides and allows for direct ketone formation.

Conversion of Ketone to Methanamine

Two main synthetic routes are employed to convert the ketone intermediate to this compound:

- The ketone is reacted with ammonia or an amine source under reductive conditions.

- Catalysts such as iron powder in ethanol-water mixtures with acid additives (e.g., concentrated HCl) facilitate the reduction of nitro groups or direct reductive amination.

- Reaction conditions typically involve refluxing for about 1 hour, monitored by thin-layer chromatography (TLC) for completion.

- Post-reaction, the mixture is filtered, extracted with ethyl acetate, washed, dried over sodium sulfate, and concentrated under reduced pressure.

- Purification is achieved by chromatographic methods yielding high purity amine products.

3.2 Reduction of Nitro-Substituted Precursors

- Starting from nitro-substituted ketones, reduction with iron powder and acid in ethanol-water solvent systems converts nitro groups to amines.

- This method is efficient, with yields reported up to 94% for analogous compounds.

- The process is scalable and provides a clean conversion with minimal side products.

Representative Data Table of Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Catalyst/Additives | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Ketone Formation (Friedel-Crafts) | Cyclopentanecarboxylic acid chloride + 2-fluorobenzene | Methylene chloride | Stannic chloride | Room temp to reflux | 2-4 hours | 75-85 | Polyphosphoric acid as alternative solvent/reagent |

| Reductive Amination | Ketone + NH3 + Fe powder + HCl | Ethanol + water | Iron powder, HCl | Reflux (~78°C) | 1 hour | 82-94 | TLC monitoring; purification by chromatography |

| Nitro Reduction | Nitro-ketone + Fe powder + HCl | Ethanol + water | Iron powder, HCl | Reflux | 1 hour | 90+ | High purity amine product |

Detailed Research Findings

- Catalyst Efficiency: Iron powder catalyzed reductions in acidic ethanol-water mixtures are highly efficient for converting nitro ketones to amines, providing high yields with minimal impurities.

- Solvent Role: Ethanol-water mixtures balance solubility and reaction kinetics, while polyphosphoric acid serves dual roles in ketone formation, acting as both solvent and water scavenger, improving reaction conversion.

- Reaction Monitoring: TLC is a reliable method to monitor completion of reduction and amination steps, ensuring optimal reaction times.

- Purification: Chromatographic purification yields light-colored solids with high purity, essential for downstream applications.

Summary and Recommendations

The preparation of this compound is best achieved by:

- Synthesizing the cyclopentyl-2-fluorophenyl ketone intermediate via Friedel-Crafts acylation using cyclopentanecarboxylic acid derivatives and 2-fluorophenyl substrates, with polyphosphoric acid or stannic chloride catalysts.

- Converting the ketone to the amine through reductive amination or reduction of nitro precursors using iron powder and acid in ethanol-water solvents.

- Employing chromatographic purification to isolate the final product with high purity and yield.

These methods are supported by peer-reviewed literature and patent disclosures, ensuring reproducibility and scalability for research and industrial applications.

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of cyclopentyl(2-fluorophenyl)methanamine to maximize yield and purity?

- Methodological Answer : The synthesis involves nucleophilic substitution or reductive amination between 2-fluorobenzaldehyde derivatives and cyclopentylamine. Key parameters include:

- Temperature : 60–80°C to balance reaction rate and side-product formation.

- Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity of the amine.

- Catalysts : Use of NaBH₄ or Pd/C for reductive amination (e.g., 70°C in MeOH with TosOH) .

- Reaction Time : 12–24 hours, monitored via TLC or HPLC.

- Validation : Purity (>95%) confirmed by HPLC (C18 column, acetonitrile/water gradient) and NMR (¹H/¹³C) .

Q. Which analytical techniques are most reliable for characterizing this compound and its synthetic intermediates?

- Methodological Answer :

- HPLC-MS : Quantifies purity and detects impurities (e.g., column: Zorbax Eclipse XDB-C18, mobile phase: 0.1% formic acid in acetonitrile/water) .

- NMR Spectroscopy : ¹H NMR (δ 1.5–2.5 ppm for cyclopentyl protons; δ 6.8–7.4 ppm for fluorophenyl aromatic protons) and ¹³C NMR confirm structural integrity .

- X-ray Crystallography : Resolves stereochemistry in crystalline derivatives.

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution, steric hindrance) influence the receptor-binding affinity of this compound?

- Methodological Answer :

- Fluorine Substitution : Enhances binding via electronegative interactions (e.g., σ-hole bonding) with serotonin receptors. Compare with chloro/iodo analogs using radioligand assays (e.g., Ki values for 5-HT₂A: ~15 nM vs. ~50 nM for non-fluorinated analogs) .

- Cyclopentyl Group : Introduces steric hindrance, reducing off-target activity. Docking studies (AutoDock Vina) show hydrophobic interactions with receptor pockets .

Q. What structure-activity relationship (SAR) insights guide the design of this compound derivatives for antipsychotic applications?

- Methodological Answer :

- Core Modifications :

- Methanamine Chain : Elongation (e.g., ethylamine) reduces blood-brain barrier permeability.

- Aromatic Substitution : 2-Fluorophenyl improves selectivity over dopamine D₂ receptors (IC₅₀: 120 nM vs. 450 nM for 4-fluorophenyl) .

- In Vivo Testing : Tail-flick test (rodents) measures analgesic efficacy; open-field test assesses locomotor side effects.

Q. How can contradictory data on the compound’s receptor selectivity (e.g., 5-HT vs. dopamine receptors) be resolved?

- Methodological Answer :

- Meta-Analysis : Aggregate data from radioligand binding assays (≥3 independent studies) to identify outliers.

- Functional Assays : Use calcium flux (FLIPR) or β-arrestin recruitment (BRET) to distinguish agonism vs. antagonism .

- Species-Specificity : Compare receptor homology (e.g., human vs. rat 5-HT₂A) via molecular dynamics (GROMACS) .

Q. What in silico strategies predict the metabolic stability of this compound derivatives?

- Methodological Answer :

- CYP450 Metabolism : Use Schrödinger’s QikProp to predict clearance rates (e.g., CYP3A4-mediated N-dealkylation).

- Metabolite Identification : Molecular docking (Glide) identifies reactive intermediates; validate with human liver microsomes (HLM) + LC-MS/MS .

Q. Which experimental approaches elucidate the compound’s mechanism of enzyme inhibition (e.g., MAO-A/B)?

- Methodological Answer :

- Kinetic Studies : Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive).

- Crystallography : Co-crystal structures with MAO-A (PDB ID: 2Z5X) reveal binding poses .

- Isotopic Labeling : ¹⁴C-labeled compound tracks covalent adduct formation.

Q. How does the compound’s stereochemistry impact its pharmacokinetic profile?

- Methodological Answer :

- Chiral Separation : Use chiral HPLC (Chiralpak AD-H column) to isolate enantiomers.

- Pharmacokinetics : Compare AUC₀–₂₄ and t₁/₂ in Sprague-Dawley rats (oral vs. IV administration).

- MDCK Permeability : Assess blood-brain barrier penetration (Papp > 10 × 10⁻⁶ cm/s indicates high CNS availability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.